N-{4-[5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide
Overview
Description
N-{4-[5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide is a complex organic compound that features a 1,2,4-triazole ring, a phenyl group, and a benzamide moiety. The presence of the 1,2,4-triazole ring is particularly significant due to its widespread use in medicinal chemistry and its role in various biological activities .
Preparation Methods
The synthesis of N-{4-[5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide involves multiple steps. One common method includes the formation of the 1,2,4-triazole ring through the reaction of thiosemicarbazide with carboxylic acids or their derivatives . The allyl group can be introduced via allylation reactions, and the benzamide moiety is typically formed through amide bond formation reactions using appropriate benzoyl chlorides and amines . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-{4-[5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{4-[5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . The benzamide moiety can form hydrogen bonds with amino acid residues in proteins, affecting their function .
Comparison with Similar Compounds
N-{4-[5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide is unique due to its specific combination of functional groups. Similar compounds include:
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Benzamide derivatives: These compounds have the benzamide moiety and are used in various medicinal applications.
Thioether-containing compounds: These compounds contain sulfur atoms bonded to carbon and exhibit unique chemical reactivity.
Properties
IUPAC Name |
N-[4-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-2-17-31-24(29-30-26(31)34-18-23(32)27-21-11-7-4-8-12-21)19-13-15-22(16-14-19)28-25(33)20-9-5-3-6-10-20/h2-3,5-6,9-10,13-16,21H,1,4,7-8,11-12,17-18H2,(H,27,32)(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXHHILMEBDLGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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